molecular formula C15H4ClF9N2O2S B10883208 2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione

2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10883208
M. Wt: 482.7 g/mol
InChI Key: HJRKTUSROJOCOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with 1,1,1,3,3,3-hexafluoro-2-propanol HFIP ), which serves as a precursor. The chlorination of HFIP yields the intermediate 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene . Subsequent reactions lead to the final compound .

Reaction Conditions: The chlorination step typically occurs under mild conditions using chlorine gas or a chlorinating agent. The subsequent transformations involve various reagents and catalysts, but detailed conditions are proprietary in industrial processes.

Industrial Production: Industrial-scale production involves careful optimization of reaction conditions, purification, and safety protocols. Several manufacturers globally supply this compound .

Chemical Reactions Analysis

Reactivity:

  • Oxidation : Undergoes oxidation reactions due to the presence of functional groups.
  • Substitution : Exhibits nucleophilic substitution reactions.
  • Reduction : Can be reduced under specific conditions.
Common Reagents:
  • Chlorine : Used for chlorination.
  • Strong Bases : Facilitate substitution reactions.
  • Hydrogenation Catalysts : Employed for reduction.

Major Products: The primary product is the title compound itself, which finds applications in various fields.

Scientific Research Applications

Chemistry:

  • Fluorination Reactions : Used as a fluorine source in synthetic chemistry.
  • Building Block : Incorporates into complex molecules due to its unique fluorinated structure.
Biology and Medicine:
  • Drug Development : Fluorinated compounds often enhance drug properties (e.g., metabolic stability, lipophilicity).
  • Imaging Agents : Used in positron emission tomography (PET) imaging.
Industry:
  • Surface Coatings : Fluorinated compounds improve water and oil repellency.
  • Electronics : Used in semiconductor manufacturing.

Mechanism of Action

The exact mechanism remains an active area of research. its fluorinated nature likely influences interactions with biological targets and cellular membranes.

Comparison with Similar Compounds

While this compound is unique due to its specific arrangement of fluorine atoms, related compounds include:

Properties

Molecular Formula

C15H4ClF9N2O2S

Molecular Weight

482.7 g/mol

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)sulfanyl-N-[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopenten-1-yl]methanimidoyl chloride

InChI

InChI=1S/C15H4ClF9N2O2S/c16-11(30-27-9(28)5-3-1-2-4-6(5)10(27)29)26-8-7(14(21,22)23)12(17,18)15(24,25)13(8,19)20/h1-4H

InChI Key

HJRKTUSROJOCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(=NC3=C(C(C(C3(F)F)(F)F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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